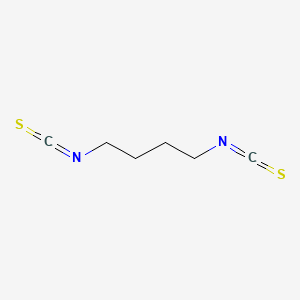

1,4-Butane diisothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-diisothiocyanatobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S2/c9-5-7-3-1-2-4-8-6-10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSISCMPUAGVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C=S)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196121 | |

| Record name | 1,4-Butane diisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4430-51-7 | |

| Record name | 1,4-Diisothiocyanatobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Butane diisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Butane diisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Butane diisothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,4-Butane diisothiocyanate chemical properties and structure

An In-depth Technical Guide to 1,4-Butane Diisothiocyanate: Structure, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile homobifunctional cross-linking agent. Tailored for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, structure, synthesis, and key applications of this reagent, grounding theoretical knowledge in practical, field-proven insights.

Introduction: The Versatility of a Symmetric Cross-linker

This compound (BDITC) is a linear, four-carbon aliphatic chain capped at both ends by highly reactive isothiocyanate (-N=C=S) groups. This symmetric, homobifunctional architecture makes it an invaluable tool in chemical biology and materials science. The electrophilic nature of the isothiocyanate moiety allows for efficient covalent bond formation with nucleophiles, most notably primary amines and thiols.

This reactivity profile enables its primary application as a cross-linking agent to bridge proteins, study protein-protein interactions, and stabilize macromolecular complexes. Furthermore, its role as a linker is gaining traction in the field of drug development, particularly in the construction of bioconjugates. This guide aims to provide a deep understanding of BDITC, from its fundamental chemical characteristics to its practical application in the laboratory.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a flexible butane spacer separating two isothiocyanate functional groups. This separation and symmetry are critical to its function as a cross-linker.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 4430-51-7 | [1][2][3] |

| Molecular Formula | C₆H₈N₂S₂ | [1][2][3][4] |

| Molecular Weight | 172.27 g/mol | [1][3][4] |

| Appearance | White to yellow or pale brown solid (crystals or powder) | [1][2] |

| Melting Point | 29-36 °C | [1][2] |

| Boiling Point (Normal) | 628.58 K (355.43 °C) (Calculated) | [4] |

| Flash Point | > 110 °C (> 230 °F) | [1] |

| Solubility | Log10 of Water solubility in mol/l: -2.20 (Calculated) | [4] |

| Octanol/Water Partition | 1.972 (Calculated) | [4] |

| SMILES | S=C=NCCCCN=C=S | [1][2][4] |

| InChI Key | RRSISCMPUAGVJN-UHFFFAOYSA-N | [1][2][4] |

Synthesis and Purification

This compound is typically synthesized from its corresponding primary diamine, 1,4-diaminobutane (putrescine), through a reaction that forms the isothiocyanate groups. A common and effective method involves the use of carbon disulfide (CS₂) and a desulfurylating agent.

Expertise & Experience: The choice of a two-step, one-pot synthesis under aqueous conditions is advantageous as it avoids harsh organic solvents in the initial dithiocarbamate formation, making it more environmentally friendly and scalable. The subsequent desulfurylation requires a non-aqueous solvent, and the choice of cyanuric chloride (TCT) is based on its efficiency for a broad range of substrates.[5]

Protocol: Synthesis of this compound from 1,4-Diaminobutane

Materials:

-

1,4-Diaminobutane

-

Carbon Disulfide (CS₂)

-

Potassium Carbonate (K₂CO₃)

-

Cyanuric Chloride (Trichlorotriazine, TCT)

-

Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride (Brine) Solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dithiocarbamate Salt Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-diaminobutane (1 equivalent) and potassium carbonate (2.2 equivalents) in deionized water.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add carbon disulfide (2.2 equivalents) dropwise to the stirred solution. Caution: CS₂ is highly volatile and flammable. Perform this step in a well-ventilated fume hood.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by TLC or HPLC to confirm the consumption of the starting amine.

-

-

Desulfurization to Isothiocyanate:

-

Cool the aqueous mixture back down to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of cyanuric chloride (TCT) (0.8 equivalents, ~2.4 eq of Cl) in dichloromethane (DCM).

-

Add the TCT solution dropwise to the vigorously stirred aqueous reaction mixture. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Separate the organic layer using a separatory funnel.

-

Extract the aqueous layer twice with fresh portions of DCM.

-

Combine all organic layers.

-

Wash the combined organic phase sequentially with saturated sodium bicarbonate solution, water, and finally, brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.

-

The resulting crude product, an oil or low-melting solid, can be purified further by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

-

Chemical Reactivity and Mechanism of Action

The utility of this compound stems from the electrophilic character of the central carbon atom in the -N=C=S group. This carbon is susceptible to nucleophilic attack by electron-rich species like primary amines and thiols.

Reaction with Primary Amines

The reaction with a primary amine (-NH₂) is the most common application in bioconjugation. The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a stable thiourea linkage.[6]

Trustworthiness: This reaction is highly reliable and proceeds efficiently under mild alkaline conditions (pH 8.0-9.5). The causality is straightforward: at this pH, the primary amine is sufficiently deprotonated and thus more nucleophilic, while the isothiocyanate group remains stable.

Caption: Reaction of an isothiocyanate with a primary amine.

Reaction with Thiols

Isothiocyanates can also react with sulfhydryl/thiol groups (-SH), typically found in cysteine residues of proteins. This reaction forms a dithiocarbamate linkage. The optimal pH for this reaction is typically near neutral (pH 6.5-7.5), where the thiol group is more reactive.[6] This provides a degree of selectivity; by controlling the pH, one can favor reaction with either amines or thiols.

Key Applications in Research and Drug Development

Homobifunctional Cross-linking of Proteins

As a homobifunctional cross-linker, BDITC is used to covalently link proteins. This is instrumental in:

-

Studying Protein-Protein Interactions: By "freezing" interactions in place, cross-linking allows for the identification of binding partners using techniques like SDS-PAGE and mass spectrometry.

-

Stabilizing Quaternary Structures: It can be used to stabilize multimeric protein complexes for structural studies (e.g., crystallography) or to enhance their functional stability.

Protocol: Cross-linking a Model Protein (e.g., Bovine Serum Albumin - BSA)

Materials:

-

Bovine Serum Albumin (BSA) solution (e.g., 10 mg/mL in PBS)

-

This compound (BDITC) stock solution (e.g., 100 mM in DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

SDS-PAGE loading buffer (with β-mercaptoethanol or DTT)

-

Coomassie Brilliant Blue stain

Procedure:

-

Protein Preparation: Prepare a solution of BSA at a concentration of 1-5 mg/mL in the Reaction Buffer.

-

Cross-linker Addition: Add the BDITC stock solution to the protein solution to achieve a final molar excess of 20-50 fold over the protein. The optimal ratio must be determined empirically. A "no cross-linker" control should be run in parallel.

-

Experimental Rationale: A molar excess is required to drive the reaction. Starting with a range of concentrations helps to identify conditions that yield dimers and oligomers without causing excessive precipitation.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. The primary amine in Tris will react with and consume any excess BDITC. Incubate for 15-30 minutes.

-

Analysis by SDS-PAGE:

-

Mix an aliquot of the quenched reaction with SDS-PAGE loading buffer.

-

Heat the samples at 95 °C for 5 minutes.

-

Load the samples onto a polyacrylamide gel and run the electrophoresis.

-

Stain the gel with Coomassie Brilliant Blue.

-

Expected Result: Compared to the control lane (which will show a single band for monomeric BSA at ~66 kDa), the cross-linked sample should show additional bands at higher molecular weights, corresponding to BSA dimers (~132 kDa), trimers, and other oligomers.

-

Sources

- 1. 1,4-二硫异氰酸酯丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. This compound (CAS 4430-51-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synthesis and purification of 1,4-Butane diisothiocyanate

An In-depth Technical Guide to the Synthesis and Purification of 1,4-Butane diisothiocyanate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and purification of this compound, a valuable bifunctional molecule utilized as a crosslinking agent and a building block in the development of novel therapeutic agents.[][2][3] The methodologies detailed herein are grounded in established chemical principles, offering researchers a robust framework for obtaining this compound with high purity.

Foundational Principles: The Chemistry of Isothiocyanate Synthesis

The conversion of a primary amine to an isothiocyanate is a cornerstone transformation in organic synthesis. The most direct and widely employed method involves the reaction of a primary amine with thiophosgene (thiocarbonyl dichloride).[4][5] This reaction leverages the high electrophilicity of the thiophosgene carbon atom, which is susceptible to nucleophilic attack by the primary amine.

The reaction with a diamine, such as 1,4-diaminobutane (putrescine)[6][7][8], proceeds in a stepwise manner. The initial reaction of one amino group forms a thiocarbamoyl chloride intermediate, which readily eliminates a molecule of hydrogen chloride (HCl) to yield the first isothiocyanate group. The process is then repeated at the second amino group to afford the target this compound. A base is typically required to neutralize the two equivalents of HCl generated during the reaction, driving the equilibrium towards product formation.

Critical Safety Imperatives: A Prerequisite for Synthesis

WARNING: The synthesis of this compound involves extremely hazardous materials. A thorough understanding and strict adherence to safety protocols are mandatory.

-

Thiophosgene (CSCl₂): This reagent is highly toxic, corrosive, a lachrymator, and is moisture and air-sensitive.[9][10][11] It must be handled exclusively within a certified chemical fume hood with the sash at the lowest practical height.[12] Personal Protective Equipment (PPE) must include a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[10][12] An emergency plan must be in place, and researchers should never work alone when handling thiophosgene.[12] All glassware must be scrupulously dried before use.

-

1,4-Diaminobutane (Putrescine): This starting material is corrosive and can cause severe skin burns and eye damage.[6] It is also harmful if swallowed and toxic in contact with skin.[6] Standard PPE should be worn during handling.

-

This compound: The final product is classified as an acute oral toxin and can cause serious eye damage.[13] Appropriate PPE, including gloves and eye protection, is required.

-

Waste Disposal: All waste streams containing thiophosgene or its byproducts must be treated as hazardous waste and disposed of according to institutional and local regulations. Do not recycle solvents from reactions involving thiophosgene.[12]

Synthesis of this compound: A Validated Protocol

This protocol is adapted from the general principle of reacting primary amines with thiophosgene in a biphasic system to facilitate product isolation and neutralization of the HCl byproduct.

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Weight | Quantity | Notes |

| 1,4-Diaminobutane | 110-60-1 | 88.15 g/mol | 8.82 g (0.1 mol) | 99% purity |

| Thiophosgene | 463-71-8 | 114.98 g/mol | 25.3 g (0.22 mol) | Use in a fume hood ONLY[9][10] |

| Chloroform (CHCl₃) | 67-66-3 | 119.38 g/mol | 300 mL | ACS grade, anhydrous |

| Calcium Carbonate (CaCO₃) | 470-78-5 | 100.09 g/mol | 22.0 g (0.22 mol) | Anhydrous powder |

| Deionized Water | 7732-18-5 | 18.02 g/mol | 200 mL | |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | ~10 g | For drying |

Equipment: 1 L three-neck round-bottom flask, mechanical stirrer, 250 mL addition funnel, condenser with drying tube, heating mantle, and standard laboratory glassware.

Reaction Mechanism Diagram

Caption: Reaction of 1,4-diaminobutane with thiophosgene.

Step-by-Step Synthesis Workflow

-

Setup: Assemble the three-neck flask with the mechanical stirrer, addition funnel, and condenser. Ensure all glassware is oven-dried. Charge the flask with 1,4-diaminobutane (8.82 g), calcium carbonate (22.0 g), chloroform (150 mL), and deionized water (200 mL).

-

Reagent Addition: In the fume hood, carefully prepare a solution of thiophosgene (25.3 g) in chloroform (150 mL) and charge it into the addition funnel.

-

Reaction: Begin vigorous stirring of the flask contents to create an emulsion. Add the thiophosgene solution dropwise from the addition funnel over a period of 2 hours. The reaction is exothermic; maintain the temperature between 20-30°C, using an ice bath if necessary.

-

Completion: After the addition is complete, continue stirring the mixture vigorously at room temperature for an additional 3 hours to ensure the reaction goes to completion.

-

Workup - Phase Separation: Stop stirring and transfer the mixture to a separatory funnel. Allow the layers to separate. Collect the lower organic (chloroform) layer.

-

Workup - Extraction: Extract the aqueous layer twice more with 50 mL portions of chloroform. Combine all organic extracts.

-

Workup - Drying: Dry the combined chloroform solution over anhydrous sodium sulfate for 30 minutes.

-

Solvent Removal: Decant the dried solution and remove the chloroform using a rotary evaporator under reduced pressure. This will yield the crude this compound, which may be a yellowish oil or a low-melting solid.

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of crude this compound.

Purification Strategies

The choice of purification method depends on the nature of the impurities and the required final purity.

Vacuum Distillation

This is the preferred method for removing non-volatile impurities and residual solvent. Due to the high boiling point of the product, distillation must be performed under reduced pressure to prevent thermal decomposition.[14]

Protocol:

-

Set up a short-path distillation apparatus. Lightly grease all joints to ensure a good seal.[14]

-

Transfer the crude product to the distillation flask. Add a magnetic stir bar.

-

Slowly apply vacuum and begin heating the flask in a heating mantle.

-

Collect the fraction that distills at the appropriate temperature and pressure. The product should solidify in the receiving flask if cooled.

Column Chromatography

For removing impurities with similar volatility, column chromatography is effective. Given the nonpolar nature of the diisothiocyanate, a normal-phase system is appropriate.[15]

Protocol:

-

Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexanes/ethyl acetate mixture).

-

Load the sample onto the column.

-

Elute the column with a nonpolar solvent system, such as a gradient of ethyl acetate in hexanes.

-

Collect fractions and analyze by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent by rotary evaporation.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property / Technique | Expected Result | Purpose |

| Appearance | White to pale yellow crystalline solid[16] | Initial purity assessment |

| Melting Point | 29-33 °C[13] | Purity check (sharp melting range indicates high purity) |

| FTIR Spectroscopy | Strong, sharp absorption band around 2100-2200 cm⁻¹ | Confirms the presence of the isothiocyanate (N=C=S) functional group |

| ¹H NMR | Two multiplets expected for the methylene protons (-(CH₂)₄- backbone) | Confirms the structure of the butane chain |

| ¹³C NMR | Resonances for the two distinct methylene carbons and a characteristic downfield signal for the NCS carbon | Confirms the carbon skeleton and isothiocyanate groups |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 172.27[17][18] | Confirms the molecular weight of the compound[17] |

Conclusion

The synthesis of this compound via the thiophosgene route is a reliable and effective method. Success hinges on meticulous attention to anhydrous conditions and, most importantly, stringent adherence to safety protocols due to the highly hazardous nature of the reagents. Purification by vacuum distillation or column chromatography can yield a product of high purity, which should be verified by comprehensive analytical characterization. This guide provides the necessary framework for researchers to safely and successfully prepare this important chemical building block.

References

- Material Safety Data Sheet - Thiophosgene 95-98%. (n.d.). Cole-Parmer.

- CB-LSOP-Thiophosgene.docx. (n.d.). The Brückner Research Group, University of Connecticut.

- Thiophosgene(463-71-8) MSDS Melting Point Boiling Density Storage Transport. (n.d.). ChemicalBook.

- Safety Measure to Follow When Working With Thiophosgene. (2020, November 7). Manish Minerals & Chemicals.

- Synthesis of Isothiocyanates: A Review. (2020, April 30). Chemistry & Biology Interface, 10(2), 34-50.

- Material Safety Data Sheet - Thiophosgene. (n.d.). Spectrum Chemical.

- Synthesis of Isothiocyanates: An Update. (2015). Molecules, 20(10), 18107-18133.

- Triphosgene: An Efficient Catalyst for Synthesis of Isothiocyanates. (2011).

- Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. (2021). Molecules, 26(16), 4949.

- A decade review of triphosgene and its applications in organic reactions. (2016). Beilstein Journal of Organic Chemistry, 12, 1994-2035.

- Technical Support Center: Purification of Low Polarity Isothiocyanate Deriv

- Synthesis of Isothiocyanates: An Upd

- Thiophosgene in Organic Synthesis. (1976). Synthesis, 1976(10), 649-670.

- This compound. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology.

- Isothiocyanate metabolism, distribution, and interconversion in mice following consumption of thermally processed broccoli sprouts or purified sulforaphane. (2017). Molecular Nutrition & Food Research, 61(9), 1601037.

- Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (2021). Molecules, 26(10), 2898.

- Thiophosgene. (n.d.). In PubChem.

- Reactivity Studies of Thiophosgene and its Halo Versions towards Diazo Deriv

- Reaction of 1,3-propanediol with thiophosgene forming sixmembered... (n.d.).

- Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. (2021). Molecules, 26(20), 6164.

- 1,4-Butane diisothiocyan

- 1,4-Butane diisothiocyan

- 1,4-Diaminobutane, 99%. (n.d.). Thermo Scientific Acros.

- Encapsulation of Benzyl Isothiocyanate with β-Cyclodextrin Using Ultrasonication: Preparation, Characterization, and Antibacterial Assay. (2022). Foods, 11(15), 2269.

- 1,4-DIAMINOBUTANE (CAS 110-60-1). (n.d.). ChemicalBook.

- 1,4-Butane diisothiocyan

- 1,4-Diaminobutane 99%. (n.d.). Sigma-Aldrich.

- Vacuum Distill

- 1,4-Diaminobutane. (n.d.). Tokyo Chemical Industry Co., Ltd.

- 1,4-Butane diisothiocyan

- 1,4-BUTANEDIOL. (2005, August 16). SWGDRUG.org.

- Synthesis of 1,4-Dibromobutane

- Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. (2023). Molecules, 28(11), 4385.

- Non-conventional techniques applied for the extraction of isothiocyanates from cruciferous vegetables. (2022). Trends in Food Science & Technology, 129, 144-156.

- Process for the preparation of 1,4-diaminobutane derivatives. (1980).

- This compound, 98%. (n.d.). Thermo Scientific Chemicals.

- Are isothiocyanates potential anti-cancer drugs? (2009). Acta Pharmacologica Sinica, 30(5), 501-512.

- ¹H NMR spectra of a) 1,4‐butanediol, b) TBB and c) P2. (n.d.).

- 1,4-Butane diisothiocyan

- Chemical Properties of 1,4-Butane diisothiocyan

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison.

- This compound, 98%. (n.d.). Thermo Fisher Scientific.

- Additional NMR analysis connections through bonds and space. (n.d.). University of Oxford.

Sources

- 2. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cbijournal.com [cbijournal.com]

- 5. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,4-Diaminobutane, 99% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 7. 1,4-DIAMINOBUTANE | 110-60-1 [chemicalbook.com]

- 8. 1,4-Diaminobutane | 110-60-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Thiophosgene(463-71-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 13. This compound 97 4430-51-7 [sigmaaldrich.com]

- 14. m.youtube.com [m.youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 17. This compound [webbook.nist.gov]

- 18. scbt.com [scbt.com]

1,4-Butane diisothiocyanate CAS number 4430-51-7

An In-Depth Technical Guide to 1,4-Butane Diisothiocyanate: A Homobifunctional Crosslinking Agent for Advanced Research

Introduction

This compound (CAS: 4430-51-7), also known as 1,4-diisothiocyanatobutane, is a versatile homobifunctional crosslinking reagent.[1] Its linear four-carbon aliphatic spacer arm is terminated at each end by a highly reactive isothiocyanate group (-N=C=S). This symmetrical structure makes it an invaluable tool for researchers in biochemistry, drug development, and material science. The isothiocyanate moieties readily form covalent bonds with primary amines and sulfhydryl groups, enabling the stable linkage of molecules. This guide provides a comprehensive overview of its properties, reactivity, applications, and handling protocols, designed for scientists and professionals in the field.

Physicochemical Properties and Structure

This compound is a solid at room temperature, often appearing as white to yellow crystals or powder.[2] It is sensitive to moisture and should be handled accordingly to prevent degradation of the reactive isothiocyanate groups.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4430-51-7 | [5][6] |

| Molecular Formula | C₆H₈N₂S₂ | [1][6] |

| Molecular Weight | 172.27 g/mol | [5] |

| Appearance | White to yellow to pale brown crystals or powder | [2] |

| Melting Point | 29-33 °C | [5] |

| Boiling Point | 170 °C at 11 mmHg | [3] |

| Purity | Typically ≥97% | [2][5] |

| Storage Temperature | 2-8°C | [5] |

| Sensitivity | Moisture sensitive | [3][4] |

graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes for the atoms S1 [label="S"]; C1 [label="C"]; N1 [label="N"]; C2 [label="CH₂"]; C3 [label="CH₂"]; C4 [label="CH₂"]; C5 [label="CH₂"]; N2 [label="N"]; C6 [label="C"]; S2 [label="S"]; // Positions for a linear structure S1 [pos="0,0!"]; C1 [pos="1,0!"]; N1 [pos="2,0!"]; C2 [pos="3,0!"]; C3 [pos="4,0!"]; C4 [pos="5,0!"]; C5 [pos="6,0!"]; N2 [pos="7,0!"]; C6 [pos="8,0!"]; S2 [pos="9,0!"]; // Edges toform the bonds S1 -- C1 [label="="]; C1 -- N1 [label="="]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N2; N2 -- C6 [label="="]; C6 -- S2 [label="="];

}

Caption: Chemical Structure of this compound.

Core Chemistry and Reaction Mechanism

The utility of this compound stems from the electrophilic nature of the carbon atom within the isothiocyanate (-N=C=S) group. This carbon is susceptible to nucleophilic attack by primary amines (-NH₂) and sulfhydryls (-SH), which are common functional groups in proteins and other biomolecules.[7]

Reaction with Primary Amines

The reaction with primary amines, such as the ε-amine of a lysine residue, results in the formation of a highly stable thiourea bond. This reaction is most efficient under alkaline conditions (pH 9-11).[8] The stability of the resulting thiourea linkage makes it ideal for creating permanent crosslinks in bioconjugation applications.[9]

Reaction with Sulfhydryl Groups

Alternatively, the isothiocyanate group can react with sulfhydryl (thiol) groups, found in cysteine residues, to form a dithiocarbamate linkage. This reaction proceeds optimally at a neutral pH range (6.5-7.5).[8] The ability to target different functional groups by simply adjusting the reaction pH provides a significant degree of experimental control.

Caption: Generalized workflow for bioconjugation.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific applications.

Protocol 1: Intramolecular Protein Crosslinking

This protocol describes a general procedure for crosslinking proteins to stabilize their structure or capture interacting partners.

1. Materials and Reagents:

-

Purified protein solution in a suitable buffer (e.g., PBS or HEPES), pH 7.5-8.5. Avoid amine-containing buffers like Tris.

-

This compound (CAS 4430-51-7).

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).

-

SDS-PAGE reagents and equipment for analysis.

2. Methodology:

-

Prepare Crosslinker Stock: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-50 mM. Causality: The crosslinker is moisture-sensitive; using an anhydrous solvent is critical to preserve its reactivity.

-

Set up Reaction: In a microcentrifuge tube, combine the purified protein (at a concentration of 1-10 mg/mL) with the reaction buffer.

-

Initiate Crosslinking: Add the crosslinker stock solution to the protein solution to achieve a final molar excess of 20- to 50-fold over the protein. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours at 4°C. Insight: The optimal molar ratio and incubation time must be determined empirically. A titration series is recommended to find conditions that favor intramolecular crosslinking without causing excessive intermolecular aggregation.

-

Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. Causality: The quenching solution contains excess primary amines that react with and neutralize any remaining active crosslinker.

-

Analyze Results: Analyze the crosslinked products by SDS-PAGE. Successful intramolecular crosslinking may result in a slight shift in the protein's electrophoretic mobility compared to the non-crosslinked control. Intermolecular crosslinking will produce higher molecular weight bands corresponding to dimers, trimers, etc.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions. [10]It is classified as toxic, corrosive, and can cause severe skin burns and eye damage. [11][12]

Table 2: Hazard and Safety Information

| Category | Information | Reference(s) |

| Signal Word | Danger | [5] |

| Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) | [5] |

| Precautionary Statements | P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER), P305+P351+P338 (IF IN EYES: Rinse cautiously with water) | [5] |

| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves, N95 dust mask, lab coat. Work in a chemical fume hood. | [5][10] |

Handling:

-

Always handle in a well-ventilated chemical fume hood. [10]* Avoid breathing dust and direct contact with skin and eyes. [13]* Ensure eyewash stations and safety showers are readily accessible. [10] Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture. [12]* Keep in a cool, dry place, refrigerated at 2-8°C. [5] Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [10]

Conclusion

This compound is a cornerstone reagent for chemical biology and drug development. Its simple, symmetrical structure and well-defined reactivity with primary amines and thiols provide a reliable method for covalently linking molecules. From elucidating the complex architecture of protein machinery to engineering targeted therapeutics, its applications are both broad and impactful. By understanding its chemical principles and adhering to proper handling protocols, researchers can effectively leverage this powerful crosslinker to advance their scientific objectives.

References

-

Chemical Properties of this compound (CAS 4430-51-7). (n.d.). Cheméo. Retrieved from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved from [Link]

-

This compound. (n.d.). LookChem. Retrieved from [Link]

-

Isothiocyanate reacting with primary amine and thiol. (n.d.). ResearchGate. Retrieved from [Link]

-

Hemaprabha, E. (n.d.). Chemical Crosslinking of Proteins. Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]

-

Isothiocyanate-Functionalized Bifunctional Chelates for Targeting uPAR in Prostate Cancer. (n.d.). PMC - NIH. Retrieved from [Link]

-

Bioconjugation application notes. (n.d.). Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 4. Cas 4430-51-7,this compound | lookchem [lookchem.com]

- 5. This compound 97 4430-51-7 [sigmaaldrich.com]

- 6. This compound [webbook.nist.gov]

- 7. jpsionline.com [jpsionline.com]

- 8. researchgate.net [researchgate.net]

- 9. Bioconjugation application notes [bionordika.fi]

- 10. fishersci.com [fishersci.com]

- 11. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. datasheets.scbt.com [datasheets.scbt.com]

The Isothiocyanate-Amine Reaction: A Technical Guide to Thiourea Bioconjugation

Introduction: The Cornerstone of Bioconjugation

The reaction between an isothiocyanate (-N=C=S) and a primary amine (-NH2) is a fundamental pillar of bioconjugation chemistry, prized for its efficiency and the stability of the resulting thiourea linkage. This covalent bond formation is a workhorse in drug development and life sciences research, enabling the precise attachment of reporter molecules, such as fluorescent dyes, to proteins, antibodies, and other biomolecules.[1][2] The unique electrophilicity of the isothiocyanate's central carbon atom makes it a prime target for nucleophilic attack by the unprotonated form of a primary amine, found, for example, on the side chain of lysine residues or at the N-terminus of a protein.[3][4] This guide provides an in-depth exploration of this critical reaction, from its core mechanism to practical, field-proven protocols for successful conjugation.

Core Reaction Mechanism: The Formation of a Stable Thiourea Linkage

The conjugation proceeds via a nucleophilic addition mechanism. The reaction is initiated when the lone pair of electrons on the primary amine's nitrogen atom attacks the highly electrophilic central carbon of the isothiocyanate group.[3] This attack forms a transient, unstable zwitterionic intermediate. The reaction rapidly proceeds to a stable state through a proton transfer, resulting in the formation of a highly stable N,N'-disubstituted thiourea bond.[3][5] This bond is significantly more stable than many other linkages used in bioconjugation, making it ideal for applications requiring long-term signal integrity in complex biological environments.[6]

Optimizing the Reaction: Key Parameters and Considerations

Achieving high-efficiency and specific conjugation requires careful control of several reaction parameters. The interplay between these factors determines the success of the labeling experiment.

pH: The Critical Factor for Amine Reactivity

The reaction rate is profoundly dependent on the pH of the reaction buffer. The reacting species is the unprotonated primary amine, which acts as the nucleophile. For aliphatic amines, such as the ε-amino group of lysine which has a pKa of ~10.5, a basic environment is required to ensure a sufficient concentration of the reactive, unprotonated form.

-

Expert Insight: While the reaction can proceed at a pH as low as 8.0, the kinetics are often slow. An optimal pH range of 9.0 to 9.5 is generally recommended for labeling lysine residues on proteins and antibodies.[4][7] This range provides a balance between maximizing the concentration of the reactive amine and minimizing the competing side reaction of isothiocyanate hydrolysis.[4]

It's crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the isothiocyanate.[4][8][9] Carbonate-bicarbonate and borate buffers are excellent choices for maintaining the required alkaline pH.[1][8]

Solvent Selection

Many isothiocyanate-containing reagents, particularly fluorescent dyes, have poor aqueous solubility. Therefore, they are typically first dissolved in a dry, aprotic organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous protein solution.[5][8]

-

Expert Insight: Always use high-quality, anhydrous DMSO or DMF. Water contamination can lead to premature hydrolysis of the isothiocyanate, reducing the amount of reagent available for conjugation. Prepare the reagent solution immediately before use to minimize degradation.[2][5]

Stoichiometry and Concentration

The molar ratio of the isothiocyanate reagent to the target biomolecule is a key variable that must be optimized for each specific application.

-

Over-labeling: Using a large excess of the isothiocyanate can lead to the modification of multiple amine sites on a single protein. This can sometimes result in protein aggregation, loss of biological activity, or fluorescence quenching in the case of dye conjugates.[2][9]

-

Under-labeling: Insufficient reagent will result in a low degree of labeling, leading to poor signal in downstream applications.

A common starting point for antibody labeling is a molar ratio of 5:1 to 20:1 (isothiocyanate:protein).[2][5] The optimal ratio should be determined empirically to achieve the desired degree of labeling for the specific protein and application.

Temperature and Incubation Time

The reaction is typically carried out at room temperature for 1 to 2 hours with gentle stirring.[5] Incubation should be performed in the dark to prevent photobleaching when using fluorescent isothiocyanates.[5]

| Parameter | Recommended Range | Rationale & Expert Insights |

| pH | 9.0 - 9.5 | Maximizes the concentration of the reactive unprotonated primary amine while minimizing hydrolysis of the isothiocyanate. Avoid amine-containing buffers (e.g., Tris, Glycine).[4][8] |

| Buffer System | 0.1 M Sodium Carbonate-Bicarbonate | An effective, non-interfering buffer system for maintaining the optimal alkaline pH.[1][8] |

| Solvent | Anhydrous DMSO or DMF | Required to dissolve hydrophobic isothiocyanate reagents before addition to the aqueous reaction. Must be fresh and dry to prevent reagent hydrolysis.[5][8] |

| Molar Ratio | 5:1 to 20:1 (Reagent:Protein) | Application-dependent. Must be optimized to balance labeling efficiency with preservation of protein function. Start with a range and test empirically.[2][5] |

| Temperature | Room Temperature (20-25°C) | Provides a sufficient rate of reaction without risking thermal denaturation of most proteins. |

| Incubation Time | 1 - 2 hours | Typically sufficient for the reaction to approach completion. Protect from light when using fluorescent reagents.[5] |

A Practical Application: Fluorescent Labeling of an Antibody

One of the most common applications of the isothiocyanate-amine reaction is the conjugation of fluorescein isothiocyanate (FITC) to an antibody for use in techniques like flow cytometry or fluorescence microscopy.[1][2]

Workflow for Antibody-FITC Conjugation

Detailed Step-by-Step Protocol

This protocol is a generalized procedure for labeling approximately 1 mg of an antibody.

-

Antibody Preparation:

-

Begin with a purified antibody solution at a concentration of 1-2 mg/mL.[1]

-

Crucially, the antibody must be in an amine-free buffer. If the antibody is in a buffer containing Tris or glycine, perform a buffer exchange into a suitable labeling buffer (e.g., 0.1 M sodium carbonate-bicarbonate, pH 9.0) using dialysis or a desalting column.[8][9]

-

-

FITC Reagent Preparation:

-

Conjugation Reaction:

-

Purification of the Conjugate:

-

The most critical step post-reaction is the removal of unconjugated, free FITC. Failure to do so will result in high non-specific background fluorescence.

-

Size exclusion chromatography (e.g., a Sephadex G-25 column) is the gold standard method.[1] The larger antibody-FITC conjugate will elute first, while the smaller, free FITC molecules are retained and elute later.

-

Spin columns are also a rapid and effective alternative for purification.[8][9]

-

-

Characterization (Optional but Recommended):

-

The degree of labeling, or Fluorophore/Protein (F/P) ratio, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 495 nm (for FITC).[2] This provides quality control and ensures batch-to-batch consistency.

-

Troubleshooting and Final Considerations

-

Low Labeling Efficiency: The most common causes are inactive (hydrolyzed) isothiocyanate reagent or a suboptimal reaction pH. Always use freshly prepared reagent and verify the pH of your labeling buffer.

-

Protein Precipitation: This can occur if the protein is sensitive to the alkaline pH or if the degree of labeling is too high, altering the protein's solubility. Consider performing the reaction at a slightly lower pH (e.g., 8.5) or reducing the molar ratio of the isothiocyanate.

-

Stability of the Linkage: The thiourea bond is exceptionally stable under typical physiological conditions, making it suitable for a wide range of in vitro and in vivo applications.[6]

By understanding the core chemistry and carefully controlling the key reaction parameters, researchers can reliably leverage the power of the isothiocyanate-amine reaction to generate high-quality, stable bioconjugates for advanced applications in drug development and scientific discovery.

References

-

Assay Genie. (n.d.). Antibody FITC Labeling Kit (#BN01048). Retrieved from [Link]

-

Creative Biolabs. (n.d.). Antibody-FITC Conjugation Protocol. Retrieved from [Link]

-

You Do Bio. (n.d.). FITC Amine Labeling Protocol. Retrieved from [Link]

Sources

- 1. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. youdobio.com [youdobio.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

- 9. abcam.co.jp [abcam.co.jp]

A Technical Guide to the Mechanism of Action of 1,4-Butane Diisothiocyanate with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Butane diisothiocyanate (BDITC) is a homobifunctional crosslinking agent, characterized by two isothiocyanate (-N=C=S) groups separated by a four-carbon aliphatic chain.[1][2] These terminal groups are highly electrophilic and readily react with nucleophilic functional groups present in amino acid residues.[3][4] This guide provides a detailed examination of the chemical mechanisms governing the interaction of BDITC with amino acids, with a primary focus on its application in protein crosslinking. We will explore the pH-dependent reactivity with primary amines and thiols, the formation of stable thiourea and dithiocarbamate linkages, and the utility of this chemistry in defining protein structure and interactions. Furthermore, this document outlines robust experimental protocols for the application of BDITC and the subsequent analysis of crosslinked products using mass spectrometry.

Introduction to this compound as a Crosslinking Reagent

Chemical crosslinking has become an indispensable tool in structural biology and drug development, providing low-resolution distance constraints that are crucial for understanding protein-protein interactions and the architecture of large protein complexes.[5][6] Crosslinking agents are molecules with two or more reactive ends that form covalent bonds with specific functional groups on proteins.[7]

This compound (BDITC) falls into the category of homobifunctional crosslinkers, as it possesses two identical isothiocyanate reactive groups.[1][2] The four-carbon spacer arm makes it suitable for identifying near-neighbor relationships within a protein (intramolecular crosslinking) or between interacting proteins (intermolecular crosslinking). The core of BDITC's utility lies in the electrophilic nature of the isothiocyanate carbon atom, which is susceptible to nucleophilic attack from various amino acid side chains.[3][8]

The Core Mechanism: Isothiocyanate Reactivity with Amino Acid Residues

The isothiocyanate group (-N=C=S) is a powerful electrophile that primarily targets unprotonated primary amines and thiol groups within proteins. The reactivity is highly dependent on the pH of the reaction environment, which dictates the nucleophilicity of the target amino acid side chains.

Reaction with Primary Amines (Lysine and N-Terminus)

The most prevalent reaction of isothiocyanates in a biological context is with primary amines, such as the ε-amino group of lysine residues and the α-amino group of a protein's N-terminus. This reaction proceeds via a nucleophilic addition mechanism to form a stable thiourea linkage.

-

Mechanism: The lone pair of electrons on the nitrogen atom of the unprotonated amine attacks the electrophilic carbon of the isothiocyanate group. This forms a transient intermediate that rapidly rearranges to the stable thiourea derivative.

-

pH Dependence: This reaction is most efficient at alkaline pH (typically pH 9-11).[9] At this pH, the amino group (-NH3+) is deprotonated to its more nucleophilic form (-NH2), facilitating the attack on the isothiocyanate.

Caption: BDITC can form both intra- and intermolecular crosslinks.

Experimental Protocol: Crosslinking and Mass Spectrometry Analysis

The identification of crosslinked peptides is a multi-step process that culminates in analysis by mass spectrometry. [5][10]

Step-by-Step Crosslinking Protocol

-

Protein Preparation: Dissolve the purified protein or protein complex in a suitable buffer (e.g., HEPES or phosphate buffer). The buffer should be amine-free (avoid Tris).

-

pH Adjustment: Adjust the pH of the protein solution to the desired level for the crosslinking reaction. For targeting lysine residues, a pH of 8.0-8.5 is a common starting point, balancing reactivity with protein stability.

-

Crosslinker Preparation: Prepare a fresh stock solution of BDITC in a dry organic solvent like DMSO or DMF.

-

Reaction Incubation: Add the BDITC stock solution to the protein solution at a specific molar ratio (e.g., 20:1 crosslinker to protein). Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding a quenching reagent with a primary amine, such as Tris or ammonium bicarbonate, to consume any excess BDITC.

-

Verification of Crosslinking: Analyze the reaction products by SDS-PAGE. The formation of higher molecular weight bands corresponding to crosslinked species confirms a successful reaction.

Analysis by Mass Spectrometry

The definitive identification of crosslinked residues requires a bottom-up proteomics approach. [11][12]

-

Enzymatic Digestion: The crosslinked protein mixture is digested with a protease, typically trypsin, to generate a complex mixture of peptides. [5]2. LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). [5]The mass spectrometer acquires high-resolution mass spectra of the peptides and fragmentation spectra of selected precursors.

-

Bioinformatic Analysis: Specialized software is used to search the acquired MS/MS data against a protein sequence database. [10]The software identifies spectra that correspond to two peptides covalently linked by the BDITC molecule, pinpointing the exact amino acid residues involved in the crosslink.

Caption: Workflow for identifying crosslinked peptides via mass spectrometry.

Conclusion

This compound is a valuable tool for researchers in structural biology and drug development. Its straightforward, pH-dependent reactivity with primary amines and thiols allows for the covalent capture of protein interactions. When coupled with modern mass spectrometry and bioinformatic tools, BDITC provides crucial distance constraint data that can illuminate protein architecture, define interaction interfaces, and validate structural models of complex biological systems. A thorough understanding of its reaction mechanism is paramount to its successful application in the laboratory.

References

-

Analytical Chemistry - ACS Publications. (n.d.). Identification of Cross-Linked Peptides for Protein Interaction Studies Using Mass Spectrometry and 18O Labeling. Retrieved from [Link]

-

Rappsilber, J. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology, 173(3), 530-540. Retrieved from [Link]

-

ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]

-

Hajdu, J., Bartha, F., & Friedrich, P. (1976). Cross-linking with bifunctional reagents and its application to the study of the molecular symmetry and the arrangement of subunits in hexameric protein oligomers. European Journal of Biochemistry, 68(2), 373-383. Retrieved from [Link]

-

Park, D., et al. (2009). Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs. Proceedings of the 13th Annual International Conference on Research in Computational Molecular Biology, 378-392. Retrieved from [Link]

-

O'Reilly, F. J., et al. (2020). Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell. Proceedings of the National Academy of Sciences, 117(43), 26735-26745. Retrieved from [Link]

-

Cejpek, K., Valušek, J., & Velíšek, J. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3560-3565. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems. Retrieved from [Link]

-

Cejpek, K., Valušek, J., & Velíšek, J. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3560-3565. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). Retrieved from [Link]

-

Arkivoc. (n.d.). Reactivity and diverse synthetic applications of acyl isothiocyanates. Retrieved from [Link]

-

MDPI. (2021, June 5). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. Retrieved from [Link]

-

Kühn, C., et al. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). Food Research International, 158, 111492. Retrieved from [Link]

-

Moriguchi, T., et al. (2011). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 286(49), 42168-42176. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Retrieved from [Link]

-

Mi, L., et al. (2011). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Nutrition and Metabolism, 2011, 807890. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed adduct formation in the reactivity experiments with isothiocyanates. Retrieved from [Link]

-

Stanić, P., Šmit, B., & Milenković, D. (2023). Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Reaction Chemistry & Engineering, 8(3), 699-706. Retrieved from [Link]

-

RSC Publishing. (2020, April 16). Cysteine specific bioconjugation with benzyl isothiocyanates. Retrieved from [Link]

-

ResearchGate. (n.d.). Proteins as binding targets of isothiocyanates in cancer prevention. Retrieved from [Link]

-

ResearchGate. (2020, January 14). Formation of amino acid derived 2-thiohydantoins - An experimental and theoretical study. Retrieved from [Link]

-

Missouri S&T Chemistry Department. (n.d.). Mechanism of the ninhydrin reaction. Retrieved from [Link]

Sources

- 1. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]

- 2. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. korambiotech.com [korambiotech.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. News - How can cross-linked mass spectrometry be used to analyze the structure of peptides in complex samples? [gtpeptide.com]

Spectroscopic Characterization of 1,4-Butane Diisothiocyanate: A Multi-Technique Approach to Structural Verification

An in-depth technical guide or whitepaper on the core. Researchers, scientists, and drug development professionals.

Abstract

1,4-Butane diisothiocyanate is a bifunctional molecule featuring a four-carbon aliphatic chain capped by two reactive isothiocyanate groups. Its role as a homobifunctional crosslinker and a synthetic building block necessitates unambiguous structural confirmation and purity assessment. This technical guide provides a comprehensive, multi-technique spectroscopic workflow for the definitive characterization of this compound. By integrating insights from Vibrational Spectroscopy (FT-IR and Raman), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), we present a self-validating protocol that moves beyond simple data acquisition to a holistic structural elucidation. This document is intended for researchers and professionals who require robust analytical methodologies for the confident identification of this and similar chemical entities.

Introduction: The Case for a Multi-Modal Analysis

The utility of a molecule like this compound, with its symmetrical structure and reactive termini, is directly linked to its chemical fidelity. Impurities or isomeric variants can drastically alter reaction outcomes, making rigorous characterization a non-negotiable step in any research or development pipeline. While a single analytical technique can provide valuable clues, it rarely offers a complete picture.

Molecular Structure and Its Spectroscopic Fingerprint

The structure of this compound (C₆H₈N₂S₂) is deceptively simple, yet its features give rise to a distinct spectroscopic signature. The molecule consists of a flexible butane core linking two linear isothiocyanate (-N=C=S) groups.

Caption: Molecular Structure of this compound.

The molecule's symmetry is a critical factor in interpreting its spectra. In its most stable, extended conformation, the molecule possesses a center of inversion, which has direct consequences for vibrational spectroscopy. Furthermore, the chemical equivalence of proton and carbon environments due to this symmetry simplifies the resulting NMR spectra, making them clean and readily interpretable.

Vibrational Spectroscopy: Probing the -N=C=S Functional Group

Vibrational spectroscopy is the most direct method for identifying the isothiocyanate functional group. FT-IR and Raman spectroscopy are complementary techniques governed by different selection rules, and their combined use provides a more complete vibrational profile.

Fourier Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy detects vibrations that cause a change in the molecule's net dipole moment. The asymmetric stretch of the -N=C=S group is an exceptionally strong absorber of infrared radiation, making it the most prominent and diagnostic peak in the spectrum. Its broadness is also a characteristic feature, often attributed to Fermi resonance.[1]

Expected Spectrum:

-

~2100 cm⁻¹: A very strong, broad absorption band corresponding to the asymmetric stretching vibration (νₐₛ) of the -N=C=S group. The NIST Chemistry WebBook displays this peak prominently for this compound.[2][3]

-

2945-2860 cm⁻¹: C-H stretching vibrations from the methylene groups of the butane backbone.

-

~1450 cm⁻¹: CH₂ scissoring (bending) vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample onto the ATR crystal. As the compound has a low melting point (29-33 °C), slight warming may ensure excellent contact.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy

Expertise & Causality: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule's electron cloud. For symmetrical molecules, vibrations that are strong in Raman can be weak or absent in IR, and vice-versa (the principle of mutual exclusion). The symmetric stretch of the -N=C=S group is an excellent example; it is often the strongest band in the Raman spectrum while being weak in the IR, providing powerful complementary evidence.

Expected Spectrum:

-

~1050 cm⁻¹: A strong band from the symmetric stretching vibration (νₛ) of the -N=C=S group.[3]

-

~2100 cm⁻¹: The asymmetric stretch (νₐₛ) of the -N=C=S group will also be present, but typically weaker than the symmetric stretch.

-

Other Bands: C-S stretching and NCS bending modes will appear at lower frequencies (< 800 cm⁻¹).

Experimental Protocol: FT-Raman Spectroscopy

-

Sample Preparation: Place a small amount of the sample into a glass NMR tube or a capillary tube.

-

Instrument Setup: Use a standard FT-Raman spectrometer, typically with a 1064 nm Nd:YAG laser source to minimize fluorescence.

-

Data Acquisition: Focus the laser on the sample and collect the scattered light. Acquire spectra for a sufficient number of scans (e.g., 128-256) to achieve a high-quality spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Aliphatic Backbone

NMR spectroscopy provides definitive information about the connectivity and chemical environment of the atoms in the butane backbone. The molecule's symmetry is the key to interpreting the spectra.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: The chemical shift of a proton is determined by its local electronic environment. Protons closer to the electron-withdrawing isothiocyanate group will be "deshielded" and appear further downfield. The coupling (splitting) of signals arises from the influence of neighboring, non-equivalent protons, following the n+1 rule. Due to the symmetry of S=C=N-Cᴴ₂-Cᴴ₂-Cᴴ₂-Cᴴ₂-N=C=S, there are only two chemically distinct types of protons.

Predicted Spectrum (in CDCl₃):

-

Signal A (~3.6 ppm): A triplet, corresponding to the four protons on the carbons adjacent to the nitrogen atoms (S=C=N-CH ₂-). The signal is downfield due to the electronegativity of the nitrogen and is split into a triplet by the two adjacent protons of Signal B.

-

Signal B (~1.9 ppm): A multiplet (expected to be a quintet), corresponding to the four inner protons (-CH ₂-CH ₂-). This signal is more upfield and is split by the protons on both adjacent carbons (2 protons from one side, 2 from the other, appearing equivalent).

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Causality: Similar to ¹H NMR, the chemical shift of a ¹³C nucleus depends on its electronic environment. The carbon of the isothiocyanate group is highly deshielded and appears significantly downfield.

Predicted Spectrum (in CDCl₃):

-

~130 ppm: Carbonyl-like carbon of the isothiocyanate group (C =N=S).

-

~45 ppm: Carbons adjacent to the nitrogen (C H₂-N=C=S).

-

~27 ppm: Inner carbons of the butane chain (-C H₂-CH₂-).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer (e.g., 400 MHz or higher for better resolution). The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

Mass Spectrometry: The Definitive Molecular Weight

Expertise & Causality: Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate confirmation of the atomic composition. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern offers additional structural clues that act as a molecular fingerprint.

Expected Mass Spectrum (EI):

-

Molecular Ion Peak ([M]⁺): The spectrum will show a clear molecular ion peak at an m/z (mass-to-charge ratio) of 172, corresponding to the molecular weight of C₆H₈N₂S₂.[4][5]

-

Isotope Peaks: Small peaks at m/z 173 ([M+1]⁺) due to the natural abundance of ¹³C and at m/z 174 ([M+2]⁺) due to ³⁴S will be observable and their relative intensities can confirm the elemental composition.

-

Key Fragment Ions: The fragmentation pattern is a roadmap of the molecule's weakest points. Common fragmentation pathways for this molecule would include cleavage of the butane chain and loss of the isothiocyanate group. The NIST database shows characteristic fragments that can be analyzed to corroborate the structure.[4]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The heated injection port vaporizes the sample, which is then carried by an inert gas through a capillary column that separates the analyte from any potential impurities.

-

Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (set to EI mode). The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Integrated Analysis: A Self-Validating Workflow

The true power of this multi-technique approach lies in its integrated, self-validating nature. No single spectrum is interpreted in isolation.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Summary of Spectroscopic Data

The table below consolidates the key data points for the comprehensive characterization of this compound.

| Technique | Parameter | Expected Value / Observation | Structural Implication |

| Mass Spec (EI) | Molecular Ion (m/z) | 172 | Confirms molecular formula C₆H₈N₂S₂ |

| FT-IR | νₐₛ(-NCS) | ~2100 cm⁻¹ (very strong, broad) | Presence of isothiocyanate group |

| ν(C-H) | 2945-2860 cm⁻¹ | Aliphatic C-H bonds | |

| Raman | νₛ(-NCS) | ~1050 cm⁻¹ (strong) | Confirms isothiocyanate group (complementary to IR) |

| ¹H NMR | Chemical Shifts (ppm) | ~3.6 (triplet, 4H), ~1.9 (multiplet, 4H) | Two distinct proton environments, confirms symmetry |

| ¹³C NMR | Chemical Shifts (ppm) | ~130, ~45, ~27 | Three distinct carbon environments, confirms symmetry and functional groups |

Conclusion

The characterization of this compound is achieved with the highest degree of confidence through the synergistic application of Mass Spectrometry, FT-IR, Raman, and NMR spectroscopy. This guide has detailed not only the expected data but also the underlying scientific principles and practical experimental protocols. By following this integrated workflow, researchers can move beyond ambiguous results to achieve definitive, verifiable, and robust structural elucidation, ensuring the quality and reliability of their scientific endeavors.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 4430-51-7). Retrieved from [Link]

-

Zhang, Y., Cho, C. G., & Talalay, P. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Analytical Biochemistry, 205(1), 100–107. Retrieved from [Link]

-

Kyriakoudi, A., & Tsimogiannis, D. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica, 2(4), 289-312. Retrieved from [Link]

-

Gkionis, S., & Giamouris, E. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 27(15), 4991. Retrieved from [Link]

-

Zhang, Y. (2012). The 1,2-Benzenedithiole-Based Cyclocondensation Assay: A Valuable Tool for the Measurement of Chemopreventive Isothiocyanates. Critical Reviews in Food Science and Nutrition, 52(6), 525-532. Retrieved from [Link]

-

ResearchGate. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Retrieved from [Link]

-

NIST. (n.d.). This compound: Mass Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

Durig, J. R., & Wertz, D. W. (1968). Infrared and Raman Spectra of Methyl Thiocyanate and Methyl Isothiocyanate. The Journal of Chemical Physics, 49(5), 2118-2126. Retrieved from [Link]

-

NIST. (n.d.). This compound: IR Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

Haghi, F., Pérez-Fernández, C., & Robertson, I. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Critical Reviews in Food Science and Nutrition, 63(26), 7793-7808. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

Sources

1,4-Butane diisothiocyanate safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 1,4-Butane Diisothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 4430-51-7) is a valuable bifunctional chemical intermediate utilized in various research and development applications, including the synthesis of novel pharmaceutical compounds and polymers.[] However, its utility is matched by a significant hazard profile that demands rigorous safety protocols and handling procedures. This guide provides a comprehensive overview of the chemical's properties, associated risks, and the necessary precautions for its safe use in a laboratory setting. Adherence to these guidelines is critical to mitigate risks of acute and chronic health effects, ensure regulatory compliance, and foster a culture of safety.

Hazard Identification and Risk Profile

This compound is classified as a hazardous substance and presents multiple routes of potential exposure, each with significant health implications.[2] It is harmful if swallowed, in contact with skin, or inhaled.[3][4]

1.1. Toxicological Hazards The primary danger of this compound lies in its corrosive and sensitizing properties.

-

Skin Corrosion and Sensitization: The compound is corrosive and can cause severe skin burns upon contact.[5][6] Prolonged or repeated exposure may lead to an allergic skin reaction, a condition known as sensitization.[2][3][7] Once an individual is sensitized, subsequent exposure to even minute quantities can trigger a significant allergic response.

-

Eye Damage: Direct contact with the eyes will cause serious, potentially irreversible damage.[5] It is classified as causing serious eye damage (Eye Dam. 1).

-

Respiratory Irritation and Sensitization: Inhalation of dust or vapors may cause respiratory irritation.[3][8][9] Critically, like many isocyanates, it can also cause allergy or asthma symptoms or breathing difficulties if inhaled, indicating a risk of respiratory sensitization.[2][3][7]

-

Acute Toxicity: The substance is classified as acutely toxic (Category 4) via oral, dermal, and inhalation routes.[3][5][9] Accidental ingestion may be harmful, with animal studies suggesting that ingestion of less than 150 grams could be fatal or cause serious health damage.[2]

1.2. Physicochemical Hazards While the primary risks are toxicological, its physical and chemical properties influence handling and storage protocols.

-

Combustibility: It is a combustible solid with a high flash point, generally above 110°C (230°F), presenting a moderate fire hazard when exposed to heat or flame.[2]

-

Reactivity: this compound is moisture-sensitive.[5] It reacts with water and is incompatible with strong oxidizing agents, acids, and isocyanates.[2][5][10] Such reactions can be hazardous. Contact with hot water may be violent, generating rapidly expanding foam.[2]

-

Hazardous Decomposition: When heated to decomposition or during combustion, it can release toxic and irritating gases and vapors, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen cyanide.[2][5]

Data Summary: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 4430-51-7 | [5] |

| Molecular Formula | C₆H₈N₂S₂ | |

| Molecular Weight | 172.27 g/mol | |

| Appearance | Solid | |

| Melting Point | 29-33 °C | |

| Flash Point | > 110 °C (> 230 °F) | |

| Storage Temperature | 2-8°C |

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective way to manage the risks associated with this compound is to apply the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones.

Caption: A stepwise workflow for responding to a chemical spill.

Storage and Disposal

5.1. Storage Proper storage is essential to maintain chemical integrity and prevent hazardous situations.

-